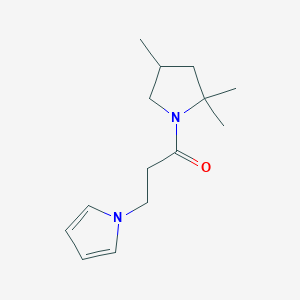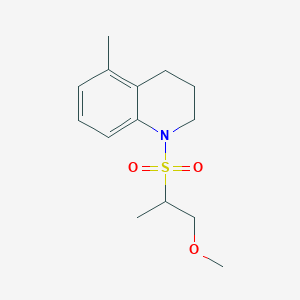![molecular formula C10H19NO2S B7360448 N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide, also known as CP-465,022, is a chemical compound that has been studied for its potential use in the treatment of anxiety and depression. This compound belongs to the class of sulfonamide compounds and has been shown to have a unique mechanism of action that sets it apart from other drugs in its class.
Mechanism of Action
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide acts as a positive allosteric modulator of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and depression. By binding to this receptor, N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide enhances the activity of GABA, which is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation.
Biochemical and Physiological Effects:
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been shown to have a number of biochemical and physiological effects that are relevant to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and can also enhance the effects of other drugs used to treat anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide for use in lab experiments is its unique mechanism of action, which sets it apart from other drugs in its class. This makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and depression. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for use in lab experiments.
Future Directions
There are a number of potential future directions for research on N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide. One area of interest is the development of more potent and selective compounds that target the GABA-A receptor. Another area of interest is the investigation of the long-term effects of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide on anxiety and depression, as well as its potential use in combination with other drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide involves a multi-step process that begins with the reaction of 1-methylcyclopropylmagnesium bromide with N-methylcyclopropane carboxylic acid. The resulting product is then treated with a sulfonamide reagent to form the final compound. The synthesis of N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide has been the subject of extensive scientific research due to its potential use as an anxiolytic and antidepressant drug. Studies have shown that this compound has a unique mechanism of action that involves the modulation of the GABA-A receptor, which is a key target for drugs used to treat anxiety and depression.
properties
IUPAC Name |
N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-8(10(2)6-7-10)11(3)14(12,13)9-4-5-9/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFPSDVIWZTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)C)N(C)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)

![N-[(1,1-dioxothian-3-yl)methyl]-3-(1,3-thiazol-2-yl)aniline](/img/structure/B7360380.png)
![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)
![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)

![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)

![[3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylmethyl)oxetan-3-yl]methanol](/img/structure/B7360463.png)